molecular formula C13H10ClN3 B11869445 N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine CAS No. 823806-66-2

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B11869445
CAS No.: 823806-66-2
M. Wt: 243.69 g/mol
InChI Key: VKDCGXYIJYSLKG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of an imidazo[1,2-A]pyridine core structure, which is fused with a pyridine ring and substituted with a 4-chlorophenyl group at the nitrogen atom. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation step followed by cyclization to form the imidazo[1,2-A]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including inflammation and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and pain . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: A parent compound with similar structural features.

    N-Phenylimidazo[1,2-A]pyridin-3-amine: A derivative with a phenyl group instead of a 4-chlorophenyl group.

    2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-A]pyridin-3-amine: A compound with a methylsulfonyl group at the phenyl ring.

Uniqueness

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution enhances its biological activity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

823806-66-2

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C13H10ClN3/c14-10-4-6-11(7-5-10)16-13-9-15-12-3-1-2-8-17(12)13/h1-9,16H

InChI Key

VKDCGXYIJYSLKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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